molecular formula C30H42N2O2 B13645039 6,6'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol)

6,6'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol)

Cat. No.: B13645039
M. Wt: 462.7 g/mol
InChI Key: DSMXKMPGYURPLQ-UIOOFZCWSA-N
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Description

6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) typically involves the condensation reaction between 2-hydroxy-4-tert-butyl-2-methylbenzaldehyde and (1S,2S)-cyclohexane-1,2-diamine. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions and form hydrogen bonds contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) lies in its specific structural features, such as the cyclohexane-1,2-diyl backbone and the presence of tert-butyl and methyl substituents on the phenolic rings. These structural elements contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C30H42N2O2

Molecular Weight

462.7 g/mol

IUPAC Name

4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol

InChI

InChI=1S/C30H42N2O2/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34/h13-18,25-26,33-34H,9-12H2,1-8H3/t25-,26-/m0/s1

InChI Key

DSMXKMPGYURPLQ-UIOOFZCWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C

Origin of Product

United States

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